molecular formula C9H8FNO2 B14805322 4-Cyclopropoxy-2-fluoronicotinaldehyde

4-Cyclopropoxy-2-fluoronicotinaldehyde

Cat. No.: B14805322
M. Wt: 181.16 g/mol
InChI Key: QXXQAZXJELSMSP-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-fluoronicotinaldehyde is an organic compound with the molecular formula C9H8FNO2 and a molecular weight of 181.16 g/mol . It is characterized by the presence of a cyclopropoxy group and a fluorine atom attached to a nicotinaldehyde core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 4-Cyclopropoxy-2-fluoronicotinaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-cyclopropoxy-2-fluoronicotinic acid with appropriate reagents to form the aldehyde . The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes. Industrial production methods may involve large-scale reactions using similar reagents and conditions, but optimized for higher yields and purity.

Chemical Reactions Analysis

4-Cyclopropoxy-2-fluoronicotinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions include 4-cyclopropoxy-2-fluoronicotinic acid, 4-cyclopropoxy-2-fluoronicotinyl alcohol, and various substituted derivatives .

Scientific Research Applications

4-Cyclopropoxy-2-fluoronicotinaldehyde has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-fluoronicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-Cyclopropoxy-2-fluoronicotinaldehyde can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

4-cyclopropyloxy-2-fluoropyridine-3-carbaldehyde

InChI

InChI=1S/C9H8FNO2/c10-9-7(5-12)8(3-4-11-9)13-6-1-2-6/h3-6H,1-2H2

InChI Key

QXXQAZXJELSMSP-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=NC=C2)F)C=O

Origin of Product

United States

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